N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea
Brand Name: Vulcanchem
CAS No.: 338748-94-0
VCID: VC8104004
InChI: InChI=1S/C13H10IN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I
Molecular Formula: C13H10IN3OS
Molecular Weight: 383.21 g/mol

N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea

CAS No.: 338748-94-0

Cat. No.: VC8104004

Molecular Formula: C13H10IN3OS

Molecular Weight: 383.21 g/mol

* For research use only. Not for human or veterinary use.

N-benzoyl-N'-(5-iodo-2-pyridinyl)thiourea - 338748-94-0

Specification

CAS No. 338748-94-0
Molecular Formula C13H10IN3OS
Molecular Weight 383.21 g/mol
IUPAC Name N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C13H10IN3OS/c14-10-6-7-11(15-8-10)16-13(19)17-12(18)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18,19)
Standard InChI Key QFCKEIWBBNTIDP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Benzoyl-N'-(5-iodo-2-pyridinyl)thiourea consists of three key moieties:

  • A benzamide group (C₆H₅CONH−) linked to the thiocarbonyl sulfur.

  • A thiourea bridge (−NHCSNH−).

  • A 5-iodo-2-pyridinyl group substituting the second amine .

The iodine atom at the 5-position of the pyridine ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions. The planar thiourea group facilitates hydrogen bonding, a critical feature in supramolecular assembly .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₀IN₃OS
Molecular Weight383.21 g/mol
CAS Registry Number338748-94-0
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (S, O, pyridinyl N)

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Formation of Benzoyl Isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetonitrile under phase-transfer catalysis .

  • Nucleophilic Addition: 5-Iodo-2-aminopyridine reacts with the in-situ-generated benzoyl isothiocyanate.

Reaction Scheme:
C6H5COCl+NH4SCNC6H5NCS5-Iodo-2-aminopyridineC13H10IN3OS\text{C}_6\text{H}_5\text{COCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_6\text{H}_5\text{NCS} \xrightarrow{\text{5-Iodo-2-aminopyridine}} \text{C}_{13}\text{H}_{10}\text{IN}_3\text{OS}

Yield optimization (∼41–45%) requires precise stoichiometry and prolonged reaction times (20–24 hours) .

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C=O)\nu(\text{C=O}): 1680–1700 cm⁻¹ (benzamide stretch).

    • ν(C=S)\nu(\text{C=S}): 1240–1260 cm⁻¹ .

    • ν(N-H)\nu(\text{N-H}): 3200–3350 cm⁻¹ (broad, thiourea NH) .

  • ¹H NMR (CDCl₃):

    • Pyridinyl protons: δ 8.56 (d, J = 5.5 Hz, 1H), 7.85 (dd, J = 8.5, 2.5 Hz, 1H), 7.45 (d, J = 8.5 Hz, 1H) .

    • Benzamide aromatic protons: δ 7.80–7.45 (m, 5H).

    • NH signals: δ 12.1–12.3 (s, 2H, exchangeable) .

  • X-ray Crystallography:

    • Intramolecular N−H···O hydrogen bond (N2−H2···O1: 1.98 Å, ∠ = 136.9°) .

    • Intermolecular N−H···S and C−H···O interactions stabilize crystal packing .

Table 2: Selected Crystallographic Data (Analogous Thiourea)

ParameterValue
Intramolecular H-bondN2−H2···O1: 1.98 Å
Intermolecular H-bondN1−H1···N4: 2.57 Å
Dihedral anglesBenzamide/pyridinyl: 47.17°

Applications and Biological Relevance

Coordination Chemistry

Thioureas act as N,S-donor ligands for transition metals. Nickel(II) complexes of similar thioureas display square-planar geometries and inhibit DNA topoisomerase I, suggesting anticancer potential .

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